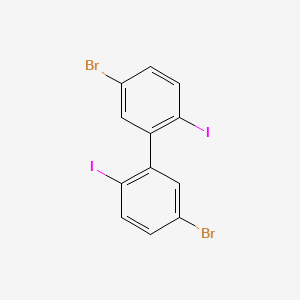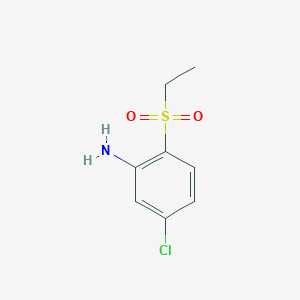
5-Bromo-6-chloro-3-indoxyl butyrate
Overview
Description
5-Bromo-6-chloro-3-indoxyl butyrate is a fluorogenic substrate used in various biochemical assays. It is particularly useful in chemiluminescence and bioluminescence assays, enzyme substrates, diagnostics, culture media, food testing, and environmental testing . The compound has a molecular formula of C12H11BrClNO2 and a molecular weight of 316.58 g/mol .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-6-chloro-3-indoxyl butyrate is carboxylesterase . Carboxylesterases are enzymes that catalyze the hydrolysis of ester and amide bonds, playing a crucial role in the metabolism of xenobiotics and endogenous compounds .
Mode of Action
This compound acts as a chromogenic substrate for carboxylesterase . When the compound interacts with carboxylesterase, it undergoes enzymatic cleavage, which results in a magenta precipitate . This color change can be used to detect and measure the activity of carboxylesterase.
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ester hydrolysis pathway mediated by carboxylesterase . The downstream effects of this pathway include the metabolism of various drugs and xenobiotics, as well as the regulation of lipid metabolism.
Result of Action
The primary result of the action of this compound is the production of a magenta precipitate following enzymatic cleavage by carboxylesterase . This can be used as a visual indicator of carboxylesterase activity in biological samples.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the activity of carboxylesterase and thus the rate of enzymatic cleavage of the compound. Additionally, the compound should be stored at -20°C and protected from light to maintain its stability .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-chloro-3-indoxyl butyrate interacts with carboxylesterase, an enzyme that catalyzes the hydrolysis of ester bonds . The interaction between this compound and carboxylesterase results in the cleavage of the compound, producing a magenta precipitate .
Cellular Effects
It is known that the compound’s cleavage by carboxylesterase can be visually detected due to the production of a magenta precipitate . This suggests that the compound may influence cellular processes by interacting with carboxylesterase and other related enzymes.
Molecular Mechanism
This compound acts as a substrate for carboxylesterase, an enzyme that breaks down ester bonds . When the enzyme interacts with this compound, it cleaves the compound, resulting in the release of a magenta-colored product .
Temporal Effects in Laboratory Settings
It is known that the compound should be stored at -20°C and protected from light to maintain its stability .
Metabolic Pathways
This compound is involved in the ester hydrolysis pathway, where it is metabolized by carboxylesterase
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-3-indoxyl butyrate typically involves the esterification of 5-Bromo-6-chloro-3-indoxyl with butyric acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is then heated to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-3-indoxyl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions
Hydrolysis: Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: 5-Bromo-6-chloro-3-indoxyl and butyric acid.
Oxidation: Various oxidized derivatives of this compound.
Scientific Research Applications
5-Bromo-6-chloro-3-indoxyl butyrate is widely used in scientific research due to its versatility:
Chemistry: Used as a chromogenic substrate in various assays to detect enzyme activity.
Biology: Employed in cell culture media to monitor bacterial and fungal growth.
Medicine: Utilized in diagnostic assays to detect specific enzymes or pathogens.
Industry: Applied in food and environmental testing to ensure safety and compliance with regulations.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-chloro-3-indoxyl phosphate: Used as a substrate for alkaline phosphatase, yielding a blue precipitate.
5-Bromo-6-chloro-3-indoxyl caprylate: Another chromogenic substrate that yields a magenta color upon cleavage.
5-Bromo-6-chloro-3-indoxyl-beta-D-galactopyranoside: Used in assays to detect beta-galactosidase activity.
Uniqueness
5-Bromo-6-chloro-3-indoxyl butyrate is unique due to its specific application as a carboxylesterase substrate, yielding a distinct magenta color upon cleavage . This property sets it apart from other similar compounds that may yield different colors or be used for different enzyme assays .
Properties
IUPAC Name |
(5-bromo-6-chloro-1H-indol-3-yl) butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrClNO2/c1-2-3-12(16)17-11-6-15-10-5-9(14)8(13)4-7(10)11/h4-6,15H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZAORBVTZPOGMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC1=CNC2=CC(=C(C=C21)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


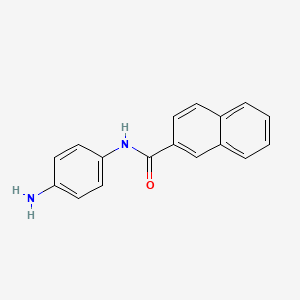

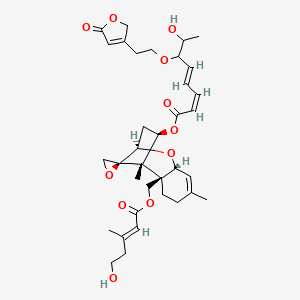
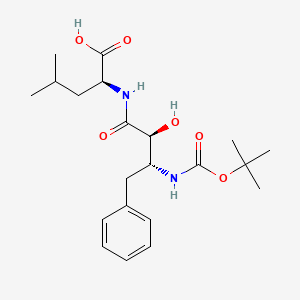
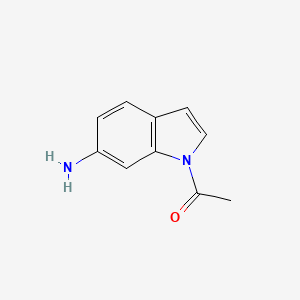
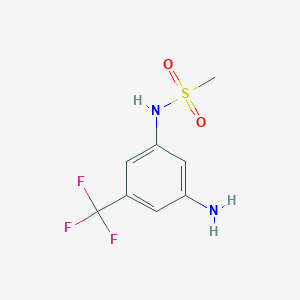

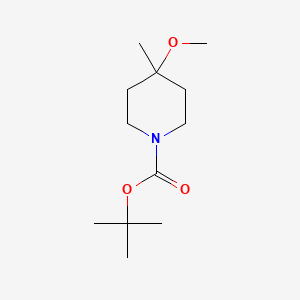
![4-[2-(Dimethylamino)ethoxy]-3-ethoxybenzaldehyde hydrochloride](/img/structure/B3161843.png)
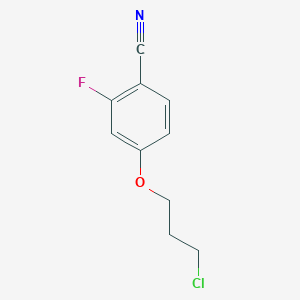
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)
